molecular formula C7H8BrClFN B1271921 3-Bromo-4-fluorobenzylamine hydrochloride CAS No. 202865-68-7

3-Bromo-4-fluorobenzylamine hydrochloride

Cat. No.: B1271921
CAS No.: 202865-68-7
M. Wt: 240.5 g/mol
InChI Key: RSFNYNQGERWCMT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzylamine hydrochloride is an organic compound with the chemical formula C7H7BrFN.HCl. It is a colorless solid that is soluble in water and organic solvents. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Preparation Methods

The preparation of 3-Bromo-4-fluorobenzylamine hydrochloride can be carried out through different reaction pathways. A common method involves the reaction of 3-Bromo-4-fluorobenzaldehyde with ammonia to form 3-Bromo-4-fluorobenzamide, which is then treated with hydrochloric acid to give the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-Bromo-4-fluorobenzylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-Bromo-4-fluorobenzylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.

    Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

3-Bromo-4-fluorobenzylamine hydrochloride can be compared with other similar compounds, such as:

  • 4-Bromo-2-fluorobenzylamine
  • 1-(2-Bromoethyl)-3-fluorobenzene
  • 4-Bromo-3-fluorobenzonitrile

These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents on the benzene ring can significantly influence the compound’s behavior in chemical reactions and its applications .

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNYNQGERWCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369277
Record name 3-Bromo-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-68-7
Record name Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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